Cas no 84104-80-3 (Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-)

Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, γ-lactone, (3β,20α,22α)-, is a triterpenoid derivative characterized by a γ-lactone ring and acetyloxy and hydroxyl functional groups. Its unique structure, including the oleanane skeleton and stereochemistry at positions 3β, 20α, and 22α, contributes to its potential bioactivity and stability. This compound is of interest in pharmaceutical and biochemical research due to its structural resemblance to bioactive triterpenes, which are known for their anti-inflammatory, antiviral, and cytotoxic properties. The acetyloxy and hydroxyl groups enhance its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry applications. Its well-defined stereochemistry ensures reproducibility in research and industrial use.
Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- structure
84104-80-3 structure
Product Name:Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-
CAS No:84104-80-3
MF:C32H48O4
MW:496.721130371094
CID:837136
PubChem ID:91895469
Update Time:2025-05-20

Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Chemical and Physical Properties

Names and Identifiers

    • Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone, (3b,20a,22a)-
    • Wilforlide A acetate
    • (3β,22β)-29-Oxo-22,29-epoxyolean-12-en-3-yl acetate
    • Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-
    • [ "" ]
    • 4,2-(Epoxymethano)picene, olean-12-en-29-oic acid deriv. (ZCI)
    • FS-9088
    • AKOS032962467
    • (1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-HEPTAMETHYL-22-OXO-23-OXAHEXACYCLO[19.2.1.0(2),(1)?.0?,(1)?.0?,(1)?.0?,(1)?]TETRACOS-17-EN-11-YL ACETATE
    • Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, I(3)-lactone, (3I(2),20I+/-,22I+/-)-
    • [(1S,2R,5S,6R,9R,11S,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-22-oxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl] acetate
    • DTXSID201140744
    • 84104-80-3
    • Inchi: 1S/C32H48O4/c1-19(33)35-24-12-13-30(6)22(27(24,2)3)11-14-32(8)23(30)10-9-20-21-17-28(4)18-25(36-26(28)34)29(21,5)15-16-31(20,32)7/h9,21-25H,10-18H2,1-8H3/t21-,22-,23+,24-,25-,28-,29+,30-,31+,32+/m0/s1
    • InChI Key: KCKCIDCRXAOGCM-KXWOPETLSA-N
    • SMILES: C[C@]12[C@@]3(CC[C@]4([C@H]5OC([C@@](C5)(C)C[C@H]4C3=CC[C@@H]1[C@]1(CC[C@H](OC(=O)C)C(C)(C)[C@@H]1CC2)C)=O)C)C

Computed Properties

  • Exact Mass: 496.35500
  • Monoisotopic Mass: 496.35526001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 2
  • Complexity: 1040
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.5
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 565.3±50.0 °C at 760 mmHg
  • Flash Point: 273.5±28.5 °C
  • PSA: 52.60000
  • LogP: 7.25510
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Security Information

Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- Pricemore >>

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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Additional information on Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)-

Recent Advances in the Study of Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3)

The compound Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological activities, mechanisms of action, and recent advancements in its synthesis and application.

Recent studies have highlighted the compound's role as a triterpenoid derivative, which exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. A 2023 study published in the Journal of Natural Products demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The study utilized in vitro models to show that the compound reduces the production of pro-inflammatory cytokines, suggesting its potential as a novel anti-inflammatory agent.

In the context of oncology, research has explored the compound's ability to induce apoptosis in cancer cells. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- selectively targets cancer cell lines by activating caspase-3 and caspase-9, leading to programmed cell death. The study also noted its low cytotoxicity towards normal cells, highlighting its potential as a targeted cancer therapy.

Advancements in synthetic chemistry have also facilitated the development of more efficient methods for producing this compound. A 2023 study in Tetrahedron Letters described a novel enzymatic approach to synthesize the g-lactone ring, which significantly improved yield and purity compared to traditional chemical methods. This breakthrough is expected to accelerate further pharmacological studies and potential clinical applications.

Despite these promising findings, challenges remain in optimizing the compound's bioavailability and pharmacokinetic properties. Recent research has focused on structural modifications to enhance its solubility and stability. For instance, a 2023 study in the European Journal of Medicinal Chemistry explored the synthesis of water-soluble derivatives, which showed improved efficacy in preclinical models.

In conclusion, Olean-12-en-29-oic acid, 3-(acetyloxy)-22-hydroxy-, g-lactone,(3b,20a,22a)- (CAS: 84104-80-3) represents a promising candidate for therapeutic development, with ongoing research addressing its limitations and expanding its potential applications. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical use.

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